1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one, also known as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, is a compound that belongs to the class of heterocyclic compounds. It features a triazole ring, which is significant in various biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 198.21 g/mol. The compound is recognized for its potential applications in pharmaceuticals, particularly as an antifungal and antibacterial agent.
This compound can be sourced from various chemical suppliers and databases such as PubChem and ChemSpider, where it is classified under organic compounds with notable heterocyclic structures. The IUPAC name for this compound is 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, indicating its structural components clearly.
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one typically involves several steps:
The synthesis can be performed under mild conditions using solvents such as ethanol or methanol. The reaction may also utilize catalysts like acetic acid to enhance yields. Optimization of reaction conditions (temperature, time) is crucial for maximizing product purity.
The molecular structure of 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one can be represented by its SMILES notation: CC(=O)c1ccccc1N=Nc2ncn=n2
, which showcases its phenyl and triazole components connected through an ethanone linkage.
ZKXQXGQZKZVYIY-UHFFFAOYSA-N
This compound can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for 1-[2-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one primarily revolves around its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3